2-Azido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol
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Description
Synthesis Analysis
The synthesis of similar complex molecules involves intricate strategies to introduce specific functional groups and structural frameworks. A relevant study describes the synthesis of 2-acetamido-1,5-imino-1,2,5-trideoxy-D-glucitol and its potent inhibitory activity on β-N-acetylglucosaminidases, showcasing the methodology for synthesizing complex iminosugars with azide functionalities, which are closely related to the compound (Fleet, Smith, Nash, Fellows, Parekh, & Rademacher, 1986).
Scientific Research Applications
Glycosidase Inhibition
One notable application of derivatives related to "2-Azido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol" is in the synthesis of glycosidase inhibitors. These compounds play a crucial role in understanding enzyme mechanisms, investigating biological processes, and developing therapeutic agents for diseases associated with glycosidases. For instance, derivatives synthesized from similar azido sugars have been evaluated for their inhibitory activities against O-GlcNAcase and NagZ enzymes, showing marginal activity. Such research is pivotal for the design of inhibitors that could modulate enzyme functions related to disease states (Choubdar et al., 2008).
Oligosaccharide Synthesis
The compound also finds application in the synthesis of oligosaccharides, crucial for studying carbohydrate functions in biological systems and developing carbohydrate-based therapeutics. Azido sugars, closely related to "2-Azido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol," serve as intermediates in constructing oligosaccharide chains. These intermediates are valuable in glycochemistry for building complex sugar structures, aiding in the exploration of carbohydrate interactions at the molecular level (Zhang et al., 2007).
properties
IUPAC Name |
tert-butyl (8aR)-7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5/c1-18(2,3)27-17(24)22-9-12(20-21-19)14(23)15-13(22)10-25-16(26-15)11-7-5-4-6-8-11/h4-8,12-16,23H,9-10H2,1-3H3/t12?,13?,14?,15-,16?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKOHGYOJFOPKE-IBHBGHMQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C2C1COC(O2)C3=CC=CC=C3)O)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C([C@H]2C1COC(O2)C3=CC=CC=C3)O)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol |
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